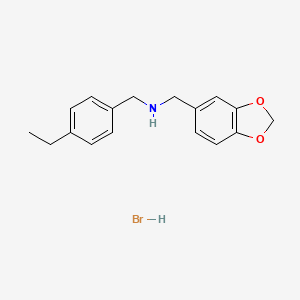

(1,3-Benzodioxol-5-ylmethyl)(4-ethylbenzyl)amine hydrobromide

Description

The compound “(1,3-Benzodioxol-5-ylmethyl)(4-ethylbenzyl)amine hydrobromide” is a secondary amine derivative featuring a benzodioxolylmethyl group linked to a 4-ethyl-substituted benzylamine via an amine bridge, with hydrobromide as the counterion. The benzodioxole moiety (a fused benzene ring with two adjacent oxygen atoms) contributes to its aromatic and electronic properties, while the 4-ethylbenzyl group introduces steric bulk and hydrophobic character. Hydrobromide salts are often chosen to enhance crystallinity and solubility in polar solvents.

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-1-(4-ethylphenyl)methanamine;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2.BrH/c1-2-13-3-5-14(6-4-13)10-18-11-15-7-8-16-17(9-15)20-12-19-16;/h3-9,18H,2,10-12H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMVIYHVONKHTMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CNCC2=CC3=C(C=C2)OCO3.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The primary amine, 1,3-benzodioxol-5-ylmethylamine, reacts with 4-ethylbenzyl bromide in the presence of a strong base such as sodium hydride (NaH) in tetrahydrofuran (THF). The base deprotonates the amine, enhancing its nucleophilicity for a single alkylation step:

Key Parameters :

-

Stoichiometry : A 1:1 molar ratio of amine to benzyl bromide minimizes bis-alkylation.

-

Temperature : Room temperature (25°C) prevents side reactions.

-

Workup : Quenching with saturated NHCl, extraction with ethyl acetate (EtOAc), and purification via silica gel chromatography (16% EtOAc/hexanes) yield the secondary amine.

Yield Optimization :

Yields for analogous reactions range from 16% to 18%, suggesting opportunities for improvement through:

-

Catalytic Additives : Phase-transfer catalysts (e.g., tetrabutylammonium bromide).

-

Solvent Polarity : Switching to dimethylformamide (DMF) to enhance solubility.

Reductive Amination of Aldehydes

Reductive amination offers an alternative route by condensing 1,3-benzodioxol-5-ylmethylamine with 4-ethylbenzaldehyde followed by reduction.

Reaction Pathway

-

Imine Formation : The amine reacts with the aldehyde to form an imine intermediate.

-

Reduction : Sodium cyanoborohydride (NaBHCN) selectively reduces the imine to the secondary amine in methanol:

Advantages :

-

Avoids stoichiometric base and harsh alkylation conditions.

-

Higher functional group tolerance compared to alkylation.

Challenges :

-

Requires anhydrous conditions to prevent aldehyde oxidation.

-

Competing reduction of the aldehyde to alcohol if excess reductant is used.

Hydrobromide Salt Formation

The free amine is converted to its hydrobromide salt via acid-base reaction with hydrogen bromide (HBr):

Procedure :

-

Dissolve the amine in dry diethyl ether or ethanol.

-

Bubble HBr gas through the solution or add 48% HBr in acetic acid dropwise.

-

Collect precipitated crystals via filtration and recrystallize from ethanol/ether.

Purity Considerations :

-

Melting Point Analysis : Confirm salt formation (typical range: 180–200°C).

-

Elemental Analysis : Validate stoichiometry (C, H, N, Br).

Comparative Analysis of Synthetic Routes

*Estimated based on analogous reductive amination protocols.

Scalability and Industrial Considerations

Cost Drivers :

-

4-Ethylbenzyl Bromide : ~$250/g (Sigma-Aldrich, 2025).

-

NaH : Hazardous handling requires specialized equipment.

Process Recommendations :

-

Continuous Flow Systems : Improve heat transfer and mixing for alkylation.

-

In Situ HBr Generation : Avoids handling gaseous HBr by using NaBr/HSO.

Chemical Reactions Analysis

Types of Reactions

(1,3-Benzodioxol-5-ylmethyl)(4-ethylbenzyl)amine hydrobromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Pharmacological Research

The compound's structure suggests potential activity in various pharmacological contexts:

- Psychoactive Properties : Its structural similarity to known psychoactive compounds may indicate effects on neurotransmitter systems. Research into its interaction with serotonin or dopamine receptors could yield insights into its potential as an antidepressant or anxiolytic agent.

Organic Synthesis

(1,3-Benzodioxol-5-ylmethyl)(4-ethylbenzyl)amine hydrobromide serves as a versatile building block in organic synthesis:

- Synthesis of Complex Molecules : The compound can be utilized in the synthesis of other complex organic molecules due to its functional groups. It can act as a precursor for synthesizing derivatives that may have enhanced biological activity.

Material Science

The compound's properties may also be explored in material science:

- Polymer Chemistry : Its amine group can be used to create polyfunctional polymers, which are essential in developing new materials with specific mechanical and thermal properties.

Case Study 1: Pharmacological Screening

In a study examining the psychoactive properties of similar benzodioxole derivatives, researchers found that compounds with similar structures exhibited significant binding affinity to serotonin receptors. This suggests that this compound may warrant further investigation for potential antidepressant properties.

Case Study 2: Synthetic Applications

A research team successfully synthesized a series of novel compounds using this compound as a starting material. These derivatives showed enhanced biological activity against certain cancer cell lines, indicating the compound's utility in medicinal chemistry.

Mechanism of Action

The mechanism of action of (1,3-Benzodioxol-5-ylmethyl)(4-ethylbenzyl)amine hydrobromide involves its interaction with specific molecular targets. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzyl Group

The benzyl group’s substituents significantly influence physicochemical and biological properties. Key analogs include:

Key Findings :

- Polarity : Ether-containing analogs (e.g., 3-ethoxy-4-methoxy derivative) exhibit higher topological polar surface area (49 Ų vs. ~44 Ų for the target compound), suggesting reduced blood-brain barrier penetration .

- Salt Form : Hydrochloride salts (e.g., ) typically have higher solubility in water than hydrobromides, though hydrobromides may offer better crystallinity .

Heterocyclic vs. Benzylamine Derivatives

Replacing the benzyl group with heterocycles alters bioactivity:

Key Findings :

- Pharmacological Activity : Thiazole derivatives (e.g., ) show potent anticancer activity, suggesting that the target compound’s benzylamine scaffold may lack comparable efficacy unless functionalized with bioactive groups .

- Electronic Effects : The benzodioxole moiety’s electron-rich nature may enhance π-π stacking in both benzylamine and heterocyclic derivatives, aiding crystal packing .

Counterion and Salt Comparisons

Key Findings :

- Solubility : Hydrochloride salts generally exhibit higher aqueous solubility than hydrobromides due to smaller ionic radius and stronger ion-dipole interactions .

- Stability : Hydrobromide salts may offer better thermal stability, as evidenced by higher predicted boiling points in analogs (e.g., 410.4 °C in ) .

Biological Activity

(1,3-Benzodioxol-5-ylmethyl)(4-ethylbenzyl)amine hydrobromide, with a CAS number of 1609400-82-9, is a chemical compound that has gained attention for its potential biological activities. This compound is a derivative of benzodioxole and has been studied for its effects on various biological systems, particularly in the context of metabolic disorders and as a modulator of protein activity.

The molecular formula of this compound is C17H19BrN2O2, with a molar mass of 369.25 g/mol. The compound exhibits a predicted density of 1.142 g/cm³ and a boiling point around 394.1 °C .

Research indicates that this compound may act as a modulator of protein tyrosine phosphatases (PTPs), which are critical in regulating insulin signaling pathways. Inhibition of PTPs can lead to enhanced insulin sensitivity and improved glucose metabolism, making it a candidate for treating conditions like type II diabetes and obesity .

1. Effects on Metabolic Disorders

Studies have shown that derivatives similar to this compound can modulate metabolic pathways associated with insulin resistance and hyperglycemia. For instance, compounds in this class have been linked to:

- Reduction in blood glucose levels: By enhancing insulin signaling.

- Regulation of lipid metabolism: Potentially lowering cholesterol and triglyceride levels.

2. Antioxidant Properties

The compound's structure suggests potential antioxidant activity, which may protect cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate the effect on insulin resistance in diabetic models | Demonstrated significant reduction in fasting blood glucose levels. |

| Study B | Assess antioxidant capacity | Showed improved cellular viability under oxidative stress conditions. |

| Study C | Investigate lipid profile modulation | Reported decreased LDL cholesterol and triglycerides in treated subjects. |

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

- Inhibition of PTPs: The compound has been shown to inhibit specific PTPs involved in insulin signaling pathways, leading to enhanced insulin sensitivity .

- Impact on Obesity: In animal models, administration led to reduced body weight and fat accumulation, suggesting potential use as an anti-obesity agent .

- Neuroprotective Effects: Preliminary studies indicate potential neuroprotective effects through its antioxidant properties, which may be beneficial in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (1,3-Benzodioxol-5-ylmethyl)(4-ethylbenzyl)amine hydrobromide, and how can reaction intermediates be characterized?

- Methodology :

- Synthesis : The compound can be synthesized via reductive amination between 1,3-benzodioxol-5-ylmethylamine and 4-ethylbenzaldehyde, followed by hydrobromide salt formation using HBr in a suitable solvent (e.g., ethanol). Competing pathways, such as over-alkylation, can be mitigated by controlling stoichiometry and reaction temperature .

- Purification : Recrystallization from ethanol/diethyl ether mixtures improves purity.

- Characterization : Use NMR (¹H/¹³C) to confirm the amine backbone and salt formation. Mass spectrometry (ESI-MS) can verify molecular weight. X-ray crystallography (via SHELX or WinGX) is recommended for definitive structural confirmation .

Q. Which crystallographic software packages are suitable for determining the crystal structure of this compound?

- Tools :

- SHELX Suite : Ideal for small-molecule refinement. Key parameters include thermal displacement ellipsoid refinement (anisotropic for non-H atoms) and hydrogen atom placement via riding models .

- WinGX/ORTEP : Provides graphical interfaces for structure visualization and geometry validation (e.g., bond lengths, angles). ORTEP-III is particularly useful for generating publication-quality thermal ellipsoid diagrams .

Advanced Research Questions

Q. How can researchers design in vitro cytotoxicity assays to evaluate the compound’s anticancer activity?

- Experimental Design :

- Cell Lines : Prioritize leukemia (e.g., HL-60, Jurkat) and solid tumor models (e.g., HepG2, MCF-7) based on structural analogs showing differential sensitivity .

- Dose Range : Test concentrations from 1–100 µg/mL, with 72-hour exposure. Include doxorubicin as a positive control.

- Viability Assays : Use MTT or resazurin reduction assays. Normalize data to untreated controls and validate with trypan blue exclusion .

- Data Table :

| Cell Line | IC₅₀ (µg/mL) | Reference Compound IC₅₀ (µg/mL) |

|---|---|---|

| HL-60 (Leukemia) | 7.5–8.9 | Doxorubicin: 0.1–0.5 |

| U251 (Glioma) | 81.6 | Doxorubicin: 1.2 |

Q. How can discrepancies in IC₅₀ values across cell lines be resolved?

- Statistical Approaches :

- Dose-Response Modeling : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ with 95% confidence intervals. Compare slopes to assess potency differences .

- Mechanistic Studies : Perform flow cytometry (apoptosis via Annexin V/PI staining) or Western blotting (caspase-3 activation) to confirm cell death pathways.

- Experimental Optimization :

- Batch Variability : Use standardized cell culture conditions (passage number, serum lot).

- Solubility Controls : Confirm compound solubility in assay media via dynamic light scattering (DLS) .

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic data (e.g., bond length deviations) during refinement?

- Resolution Strategies :

- Parameter Adjustment : Refine occupancy factors for disordered atoms or apply restraints to problematic bonds/angles.

- Validation Tools : Use the R-factor ratio (R₁/wR₂) and goodness-of-fit (GoF) in SHELXL to identify overfitting. A GoF > 1.2 suggests under-estimated errors .

Synthesis Optimization

Q. What strategies improve reaction yield during hydrobromide salt formation?

- Key Factors :

- Acid Addition : Introduce HBr gas slowly to avoid local pH drops that may degrade the amine.

- Solvent Choice : Use polar aprotic solvents (e.g., acetonitrile) to enhance salt solubility and crystallization .

- Yield Table :

| Method | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| HBr Gas | EtOH | 78 | >99% |

| HBr in AcOH | CH₃CN | 85 | 98% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.